1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone
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Overview
Description
1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and an o-tolyloxy group attached via an ethanone linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving pyridine and pyrimidine derivatives . The o-tolyloxy group is then introduced via an etherification reaction, where o-tolyl alcohol reacts with an appropriate ethanone derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric modulator of certain receptors, such as the M4 muscarinic acetylcholine receptor . This modulation can influence various signaling pathways, leading to changes in cellular responses and physiological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-5-one: This compound shares a similar pyrrolo[3,4-d]pyrimidine core but differs in its functional groups and overall structure.
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: Another related compound with a pyrrolo[3,4-b]pyridine core, used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone is unique due to its specific combination of the pyrrolo[3,4-d]pyrimidine core and the o-tolyloxy group.
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-4-2-3-5-14(11)20-9-15(19)18-7-12-6-16-10-17-13(12)8-18/h2-6,10H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAZQXWQYBAXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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